molecular formula C7H6N2O2 B13146849 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one

7-Methyloxazolo[4,5-b]pyridin-2(3H)-one

Cat. No.: B13146849
M. Wt: 150.13 g/mol
InChI Key: VKQWRCKQQDOMRY-UHFFFAOYSA-N
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Description

7-Methyloxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that features an oxazole ring fused to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one typically involves the reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate. This reaction proceeds under mild conditions and the structure of the product is confirmed using various spectroscopic techniques such as PMR, IR, and mass spectrometry .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions including:

Common Reagents and Conditions:

    Methylation: Common methylating agents include methyl iodide and dimethyl sulfate.

    Substitution Reactions: Reagents such as sodium hydride and alkyl halides are often used under basic conditions.

Major Products: The major products of these reactions are typically methylated or substituted derivatives of the original compound, which can be further utilized in various synthetic applications.

Mechanism of Action

The mechanism of action of 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one largely depends on its specific application. For instance, as an adenosine A3 receptor agonist, it binds to the receptor and modulates its activity, which can lead to various physiological effects such as anti-inflammatory and anticancer activities . The molecular targets and pathways involved include the adenosine receptor signaling pathways, which play a crucial role in cellular communication and response to external stimuli.

Comparison with Similar Compounds

Uniqueness: 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to act as a precursor for various biologically active molecules makes it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

7-methyl-3H-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C7H6N2O2/c1-4-2-3-8-6-5(4)11-7(10)9-6/h2-3H,1H3,(H,8,9,10)

InChI Key

VKQWRCKQQDOMRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)NC(=O)O2

Origin of Product

United States

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